REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]2[N:11]=[N:12][N:13]([C:15]3[CH:23]=[CH:22][C:18]([C:19](O)=[O:20])=[CH:17][CH:16]=3)[CH:14]=2)=[N:2]1.[CH3:24][N:25]([CH3:31])[CH:26]1[CH2:30][CH2:29][NH:28][CH2:27]1>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]2[N:11]=[N:12][N:13]([C:15]3[CH:16]=[CH:17][C:18]([C:19]([N:28]4[CH2:29][CH2:30][CH:26]([N:25]([CH3:31])[CH3:24])[CH2:27]4)=[O:20])=[CH:22][CH:23]=3)[CH:14]=2)=[N:2]1
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Name
|
|
Quantity
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100 mg
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Type
|
reactant
|
Smiles
|
N1N=C(C2=CC=CC=C12)C=1N=NN(C1)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
56 mg
|
Type
|
reactant
|
Smiles
|
CN(C1CNCC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Purification by flash chomatography on silica (DCM:MeOH:NH4OH, gradient from 100:0:0 to 90:10:0.1)
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Name
|
|
Type
|
product
|
Smiles
|
N1N=C(C2=CC=CC=C12)C=1N=NN(C1)C1=CC=C(C(=O)N2CC(CC2)N(C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |